1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone
Description
Contextualization of Anthraquinone (B42736) Chemistry in Modern Materials Science
The field of materials science continually seeks novel organic molecules with tunable electronic and photophysical properties. Anthraquinone, a tricyclic aromatic ketone, and its derivatives have long been a cornerstone in the development of functional organic materials. The inherent planarity and extensive π-conjugation of the anthraquinone core provide a robust scaffold for creating molecules with applications ranging from organic electronics to advanced sensor technology. rsc.orgresearchgate.net The ability to modify the anthraquinone structure through targeted chemical synthesis allows for the fine-tuning of properties such as color, redox potential, and intermolecular interactions, making these compounds highly versatile building blocks in the design of new materials. mdpi.comnih.gov
Significance of N-Substituted Anthraquinones in Functional Compound Design
Among the various classes of anthraquinone derivatives, N-substituted analogues have garnered considerable attention. The introduction of nitrogen-containing substituents at specific positions on the anthraquinone framework can dramatically alter the electronic landscape of the molecule. These substitutions can influence the intramolecular charge transfer characteristics, leading to significant shifts in absorption and emission spectra. Furthermore, the nature of the N-substituent can dictate the solid-state packing of the molecules, which is a critical factor in the performance of organic electronic devices. The exploration of diverse N-aryl and N-alkyl-substituted anthraquinones continues to be a fruitful area of research for the development of new dyes, pigments, and functional materials with tailored properties. dergipark.org.trresearchgate.net
Defining the Research Focus on 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone
This article focuses specifically on the chemical compound this compound. This particular derivative is distinguished by the presence of two (2,6-dimethylphenyl)amino groups at the 1 and 4 positions of the anthraquinone core.
Interactive Table: Compound Identification
| Property | Value |
|---|---|
| IUPAC Name | 1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione |
| Synonyms | 1,4-Bis(2,6-dimethylanilino)anthracene-9,10-dione, 9,10-Anthracenedione, 1,4-bis[(2,6-dimethylphenyl)amino]- |
| CAS Number | 7639-96-5 |
| Molecular Formula | C30H26N2O2 |
| Molecular Weight | 446.55 g/mol |
The unique structural architecture of this compound presents several points of scientific interest. The steric hindrance introduced by the ortho-methyl groups on the phenyl rings can influence the conformation of the molecule, potentially forcing the phenyl rings to be twisted out of plane with respect to the anthraquinone core. This twisting can have a profound impact on the electronic and photophysical properties of the compound by disrupting π-conjugation. Understanding the interplay between the steric and electronic effects of the (2,6-dimethylphenyl)amino substituents is crucial for predicting the material properties of this and related compounds.
Foundational research on this compound is centered on its synthesis, characterization, and the exploration of its potential applications. A key aspect of its investigation involves its analysis using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com The mobile phase for such analysis can consist of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This analytical method is scalable and can be adapted for preparative separation to isolate impurities, indicating its utility in achieving high-purity samples for further studies. sielc.com The potential for its application in pharmacokinetics is also noted, suggesting an interest in its behavior in biological systems. sielc.com
Further research directions would logically extend to a thorough investigation of its solid-state properties, including its crystal structure and intermolecular interactions. A comprehensive understanding of its photophysical and electrochemical characteristics would also be essential to evaluate its suitability for applications in areas such as organic electronics or as a functional dye. While specific applications are still under exploration, the unique substitution pattern of this molecule warrants a detailed scientific investigation to unlock its full potential.
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(2,6-dimethylanilino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O2/c1-17-9-7-10-18(2)27(17)31-23-15-16-24(32-28-19(3)11-8-12-20(28)4)26-25(23)29(33)21-13-5-6-14-22(21)30(26)34/h5-16,31-32H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXADXZZIZDALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C)C)C(=O)C5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227220 | |
| Record name | 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7639-96-5 | |
| Record name | 1,4-Bis[(2,6-dimethylphenyl)amino]-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7639-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(2,6-dimethylphenyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways for 1,4 Bis 2,6 Dimethylphenyl Amino Anthraquinone
Evolution of Synthetic Strategies for Aminoanthraquinones
The synthesis of aminoanthraquinones has been a subject of extensive research, largely driven by their importance as dyes and functional materials. Early methods often involved direct amination under harsh conditions or nucleophilic aromatic substitution on sulfonated or halogenated anthraquinone (B42736) precursors. A significant advancement was the use of 1,4-dihydroxyanthraquinone (quinizarin) and its reduced (leuco) form as starting materials. google.comacs.org These precursors could react with amines to replace the hydroxyl groups. For instance, leuco-1,4-diaminoanthraquinones were used as starting materials for N-substituted derivatives. google.com
Later strategies focused on improving efficiency and versatility, leading to the development of methods involving more reactive intermediates. One such approach involves the conversion of quinizarin (B34044) into 1,4-ditosylanthraquinone. The tosyl groups act as excellent leaving groups, facilitating a more controlled and efficient substitution reaction with a wide range of amines to produce both symmetrical and unsymmetrical 1,4-diaminoanthraquinones. google.com The evolution towards catalytic systems, particularly copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations, marked a paradigm shift, offering milder reaction conditions, broader substrate scope, and higher yields. nih.govwikipedia.org
Targeted Synthesis of 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone
The targeted synthesis of this compound, a symmetrically substituted N,N'-diaryl-1,4-diaminoanthraquinone, relies on the strategic coupling of an anthraquinone core with two equivalents of 2,6-dimethylaniline. The primary challenge lies in the efficient formation of the two carbon-nitrogen bonds at the 1 and 4 positions of the anthraquinone scaffold.
Precursor Design and Synthesis (e.g., Anthraquinone Core and Anilino Moieties)
The synthesis begins with the selection and preparation of suitable precursors for the two key components of the target molecule: the anthraquinone core and the anilino moieties.
Anthraquinone Core Precursors : Several reactive derivatives of the anthraquinone core can be employed. The choice of precursor dictates the type of coupling chemistry used. Common and effective precursors are listed in the table below.
| Precursor Name | Formula | Rationale for Use |
| 1,4-Dihydroxyanthraquinone (Quinizarin) | C₁₄H₈O₄ | A common starting material that can be converted to more reactive intermediates or used in direct amination. google.com |
| Leuco-1,4-dihydroxyanthraquinone | C₁₄H₁₀O₄ | The reduced form of quinizarin, often used for reactions with primary amines. acs.org |
| 1,4-Dichloroanthraquinone (B1630720) or 1,4-Dibromoanthraquinone | C₁₄H₆Cl₂O₂ / C₁₄H₆Br₂O₂ | Ideal substrates for catalytic cross-coupling reactions where the halogen atoms are displaced by the amine. nih.govresearchgate.net |
| 1,4-Ditosylanthraquinone | C₂₈H₂₀N₂O₆S₂ | A highly effective precursor where the tosylate groups are excellent leaving groups for nucleophilic substitution by amines. google.com |
The synthesis of 1,4-ditosylanthraquinone is itself a key preparatory step, typically achieved by reacting quinizarin with p-toluenesulfonyl chloride in the presence of a base like triethylamine. google.com Halogenated anthraquinones can be prepared through direct halogenation of the anthraquinone core or from other substituted precursors. orgsyn.org
Anilino Moiety Precursor : The precursor for the substituted amino groups is 2,6-dimethylaniline . This is a commercially available primary aromatic amine that serves as the nucleophile in the C-N bond-forming reaction.
Catalytic Approaches for N-Arylation (e.g., Ullmann-type Coupling, Buchwald-Hartwig Amination)
Modern syntheses of N-aryl aminoanthraquinones predominantly rely on two powerful catalytic cross-coupling methodologies.
Ullmann-type Coupling : The Ullmann condensation is a classical copper-catalyzed reaction used to form carbon-heteroatom bonds. wikipedia.org In this context, it involves the reaction of a halogenated anthraquinone (e.g., 1,4-dibromoanthraquinone) with 2,6-dimethylaniline. nih.govresearchgate.net Traditional Ullmann reactions are known for requiring harsh conditions, such as high temperatures (often >200°C), polar aprotic solvents (like DMF or nitrobenzene), and stoichiometric amounts of copper. wikipedia.org However, significant improvements have been made, including the use of soluble copper catalysts and ligands to facilitate the reaction under milder conditions. wikipedia.orgresearchgate.net
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orglibretexts.org It is highly effective for coupling aryl halides or triflates with amines. The reaction typically employs a palladium(0) source (or a Pd(II) precatalyst that is reduced in situ) and a bulky, electron-rich phosphine (B1218219) ligand, such as those developed by Buchwald's group (e.g., XPhos, SPhos). youtube.com This method generally offers superior performance over Ullmann couplings, with milder conditions, lower catalyst loadings, higher yields, and a broader tolerance for various functional groups. wikipedia.orgacsgcipr.org
The table below provides a general comparison of these two key catalytic methods.
| Feature | Ullmann-type Coupling | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu(0), Cu(I) salts) wikipedia.org | Palladium (Pd(0) or Pd(II) precatalysts) wikipedia.org |
| Ligands | Often not required, but diamines or phenanthroline can improve results wikipedia.org | Bulky, electron-rich phosphines (e.g., XPhos) or N-heterocyclic carbenes are crucial youtube.comacsgcipr.org |
| Substrate | Aryl Halides (I > Br > Cl) wikipedia.org | Aryl Halides (I, Br, Cl) and Sulfonates (OTf, OTs) acsgcipr.org |
| Base | K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) acsgcipr.org |
| Temperature | High (100-220°C) wikipedia.org | Milder (Room temp. to ~110°C) libretexts.org |
| Advantages | Less expensive catalyst (copper) | Milder conditions, broader scope, higher yields, better functional group tolerance wikipedia.org |
Optimization of Reaction Conditions and Isolation Techniques
Optimizing the reaction is critical for achieving high yields and purity. For Ullmann-type reactions, the development of microwave-assisted protocols has been a significant advancement, drastically reducing reaction times from hours to as little as 2-30 minutes. nih.govelsevierpure.com For Buchwald-Hartwig amination, the choice of ligand, base, and solvent system is paramount and is often screened to find the optimal combination for the specific substrates. acsgcipr.org
Reaction progress is typically monitored using thin-layer chromatography (TLC). google.comnih.gov Upon completion, the isolation procedure often involves cooling the reaction mixture, precipitating the product by pouring it into a non-solvent like water, and collecting the solid by filtration. The crude product is then washed to remove residual salts and solvent. google.comgoogle.com Further purification is commonly achieved through recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to yield the final, pure this compound. lew.ro
Advanced Derivatization and Functionalization of this compound Analogues
While the core structure provides specific properties, derivatization of analogous 1,4-diaminoanthraquinones (DAAQs) is a powerful strategy to tune their characteristics for specific applications, such as improving solubility or altering electronic properties. acs.org One notable strategy involves the functionalization of the amino groups themselves. For example, introducing polar oligoethylene glycol ether chains onto the nitrogen atoms of the DAAQ structure can transform a poorly soluble compound into one that is highly miscible with polar organic solvents, a crucial feature for applications like nonaqueous redox flow batteries. acs.org Another approach is the polycondensation of 1,4-diaminoanthraquinone (B121737) with diacids to form colored polyamides, creating new polymeric materials. scirp.org
Introduction of Electron-Donating and Electron-Withdrawing Substituents on the Phenyl Rings
A more subtle yet powerful method of functionalization involves introducing substituents onto the N-phenyl rings of the amino groups. This modification can significantly impact the electronic properties (e.g., the HOMO/LUMO energy levels) and steric profile of the molecule without altering the core anthraquinone structure. This is typically achieved by using a substituted aniline (B41778) as the coupling partner in the synthesis.
Research on analogous systems demonstrates the feasibility of incorporating a wide array of functional groups.
Electron-Donating Groups (EDGs) : The synthesis of unsymmetrical analogues like 1-anilino-4-(3,5-dimethylanilino)anthraquinone demonstrates the successful incorporation of methyl groups (EDGs) onto the phenyl ring. google.com Other EDGs like methoxy (B1213986) groups have also been incorporated into the aniline precursors for the synthesis of related bis(arylamino) compounds. nih.gov
Electron-Withdrawing Groups (EWGs) : Similarly, anilines bearing strong EWGs can be used as precursors. Syntheses of related structures have been successful using anilines substituted with nitro (NO₂), cyano (CN), and trifluoromethyl (CF₃) groups. nih.gov These substituents can drastically alter the molecule's redox potential and absorption spectrum.
The ability to introduce these varied substituents allows for the fine-tuning of the molecule's properties for advanced material applications.
| Compound Class | Substituent (on N-Phenyl Ring) | Type | Potential Effect |
| Analogues from Substituted Anilines | -CH₃, -OCH₃ | Electron-Donating (EDG) | Raises HOMO energy level, may cause a red-shift in absorption |
| Analogues from Substituted Anilines | -NO₂, -CN, -CF₃ | Electron-Withdrawing (EWG) | Lowers LUMO energy level, may cause a blue-shift in absorption |
Advanced Spectroscopic and Structural Elucidation of 1,4 Bis 2,6 Dimethylphenyl Amino Anthraquinone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.
Proton (¹H) NMR for Structural Connectivity
Proton (¹H) NMR spectroscopy would be used to identify the number and type of hydrogen atoms in 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone. The spectrum would show distinct signals corresponding to the different sets of chemically non-equivalent protons.
Expected ¹H NMR Spectral Features:
N-H Protons: A broad signal, typically in the downfield region (e.g., 9.0-11.0 ppm), would be expected for the two equivalent N-H protons. This broadening is due to hydrogen bonding and quadrupole effects from the nitrogen atom.
Anthraquinone (B42736) Protons: The protons on the unsubstituted aromatic ring of the anthraquinone core (H-5/H-8 and H-6/H-7) would appear as two distinct multiplets in the aromatic region (approx. 7.5-8.5 ppm). The protons closer to the carbonyl groups (H-5/H-8) would be further downfield.
Central Ring Protons: The two protons on the central substituted ring of the anthraquinone core (H-2/H-3) would likely appear as a singlet in the aromatic region (approx. 7.0-7.5 ppm) due to the symmetry of the 1,4-disubstitution.
Dimethylphenyl Protons: The protons on the 2,6-dimethylphenyl (xylidino) groups would produce two signals. The meta-protons (H-4') would appear as a triplet, and the para-proton (H-5') would appear as a triplet, both within the aromatic region (approx. 7.0-7.4 ppm).
Methyl Protons: The four equivalent methyl groups (-CH₃) would give rise to a single, sharp singlet in the upfield region (approx. 2.1-2.4 ppm). The integration of this peak would correspond to 12 protons.
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H | 9.0 - 11.0 | broad singlet |
| H-5, H-8 | 8.0 - 8.5 | multiplet |
| H-6, H-7 | 7.5 - 8.0 | multiplet |
| H-2, H-3 | 7.0 - 7.5 | singlet |
| H-4' | 7.0 - 7.4 | triplet |
| H-5' | 7.0 - 7.4 | triplet |
| -CH₃ | 2.1 - 2.4 | singlet |
Note: The table presents expected values based on typical chemical shifts for these functional groups. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and characterization of the carbon types (e.g., carbonyl, aromatic, aliphatic).
Expected ¹³C NMR Spectral Features:
Due to the molecule's symmetry, the number of observed signals would be fewer than the total number of carbon atoms (30).
Carbonyl Carbons (C=O): Signals for the two equivalent carbonyl carbons (C-9, C-10) would be observed far downfield, typically in the 180-190 ppm range.
Aromatic Carbons (C-Ar): A series of signals between 110-150 ppm would correspond to the various aromatic carbons. Carbons bonded to the amino groups (C-1, C-4) and the carbons of the dimethylphenyl rings would be in this region. Carbons adjacent to the carbonyls (C-8a, C-9a, C-4a, C-10a) would also have distinct shifts.
Aliphatic Carbons (-CH₃): A single signal in the upfield region, approximately 17-22 ppm, would represent the four equivalent methyl carbons.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Label | Predicted Chemical Shift (ppm) |
| C-9, C-10 (C=O) | 180 - 190 |
| C-1, C-4 (C-N) | 145 - 155 |
| C-Ar (Anthraquinone & Dimethylphenyl Rings) | 110 - 140 |
| C-CH₃ | 17 - 22 |
Note: The table presents expected values. Specific assignments would require 2D NMR data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign each proton and carbon signal, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). It would be used to confirm the connectivity between H-5/H-6/H-7/H-8 on the unsubstituted anthraquinone ring and the connectivity between the H-4' and H-5' protons on the dimethylphenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals for the methyl groups and the aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is particularly useful for identifying key functional groups. For a related compound, 1,4-bis[(4-methylphenyl)amino]-9,10-Anthracenedione, an experimental spectrum is available which can serve as a reference for expected peak locations. nist.gov
Expected FT-IR Spectral Features:
N-H Stretching: A sharp to medium peak around 3300-3400 cm⁻¹ would indicate the N-H stretching vibration.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.
C=O Stretching: A very strong, sharp absorption band between 1630-1670 cm⁻¹ is characteristic of the quinone carbonyl groups. Intramolecular hydrogen bonding with the adjacent N-H groups would likely shift this peak to a lower frequency.
C=C Stretching: Aromatic ring C=C stretching vibrations would result in multiple sharp peaks in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching of the aryl amine would be expected in the 1250-1350 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=O Stretch (Quinone) | 1630 - 1670 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Adsorbed Systems
Raman spectroscopy is a complementary technique to FT-IR. It detects molecular vibrations that result in a change in polarizability. It is particularly effective for analyzing symmetric, non-polar bonds and aromatic systems.
Expected Raman Spectral Features:
The Raman spectrum would be dominated by strong signals from the aromatic ring systems. The symmetric stretching of the C=C bonds in the anthraquinone core and the dimethylphenyl rings would be particularly intense.
The C=O stretching vibration would also be visible, though often weaker in Raman than in IR.
Vibrations involving the C-N bond and the methyl groups would also be present, providing a complete vibrational fingerprint.
Surface-Enhanced Raman Scattering (SERS):
SERS is a highly sensitive technique used to obtain Raman spectra from molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). For a dye molecule like this compound, SERS would be an ideal method to study its interaction with surfaces. The enhancement effect can provide spectra from extremely small sample quantities. duke.edunih.gov Studies on other anthraquinone dyes show that the orientation of the molecule on the metal surface can be inferred from which Raman bands are most strongly enhanced. researchgate.net For this compound, one would expect the anthraquinone core or the lone pairs on the nitrogen and oxygen atoms to interact with the metal surface, leading to a significant enhancement of the vibrational modes associated with these parts of the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, this technique provides definitive confirmation of its molecular formula, C₃₂H₂₈N₂O₂.
In a typical HRMS analysis, the compound is ionized, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization ( MALDI), to form molecular ions, primarily the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The high resolving power of the mass analyzer (e.g., Time-of-Flight or Orbitrap) allows for the measurement of the ion's mass with precision in the range of parts per million (ppm). This level of accuracy enables differentiation between molecules with the same nominal mass but different elemental compositions.
The theoretical exact mass of the neutral molecule C₃₂H₂₈N₂O₂ is calculated by summing the exact masses of its constituent isotopes. This calculated value is then compared to the experimentally measured mass of the molecular ion. A close match, typically with an error of less than 5 ppm, provides strong evidence for the proposed molecular formula.
Table 1: Theoretical and Expected HRMS Data for this compound
| Molecular Formula | Species | Theoretical m/z |
|---|---|---|
| C₃₂H₂₈N₂O₂ | [M] | 468.21508 |
| C₃₂H₂₈N₂O₂ | [M+H]⁺ | 469.22235 |
| C₃₂H₂₈N₂O₂ | [M+Na]⁺ | 491.20430 |
| C₃₂H₂₈N₂O₂ | [M+K]⁺ | 507.17823 |
Note: This table represents theoretical values. Experimental results would be compared against these to confirm the molecular formula.
Electronic Absorption and Emission Spectroscopy in Various Media
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectrophotometry is a key technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by distinct absorption bands that are influenced by the electronic structure of the anthraquinone core and the amino substituents. Generally, anthraquinones exhibit π → π* transitions in the UV region (220–350 nm) and a weaker n → π* transition at longer wavelengths, near 400 nm. nih.gov
Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents
| Solvent | Expected λmax Range (nm) | Associated Transition |
|---|---|---|
| Hexane (Non-polar) | ~250-350 | π → π* |
| ~550-600 | Intramolecular Charge Transfer (ICT) | |
| Dichloromethane (Polar aprotic) | ~250-350 | π → π* |
| ~580-630 | Intramolecular Charge Transfer (ICT) | |
| Ethanol (Polar protic) | ~250-350 | π → π* |
| ~600-650 | Intramolecular Charge Transfer (ICT) |
Note: The λmax values are estimates based on the known behavior of similar amino-substituted anthraquinones.
Fluorescence Spectroscopy for Photophysical Dynamics
Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it absorbs light. Following excitation to a higher electronic state, the molecule can relax by emitting a photon (fluorescence). The efficiency of this process is given by the fluorescence quantum yield (Φf), and the duration the molecule spends in the excited state is the fluorescence lifetime (τf).
For many amino-substituted anthraquinones, the photophysical dynamics are complex. The nature of the lowest triplet excited state (T₁) can be either n–π* or π–π* in character. ifmmi.com Molecules with a T₁ state of n–π* character often exhibit efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet manifold, which competes with fluorescence, resulting in low fluorescence quantum yields. ifmmi.com Conversely, if fluorescence is a dominant relaxation pathway, it would suggest a less efficient ISC process. The steric hindrance from the 2,6-dimethylphenyl groups could influence the geometry of the excited state and thereby affect the rates of radiative (fluorescence) and non-radiative (ISC, internal conversion) decay processes.
Spectroelectrochemical Methods for Redox-Induced Spectral Changes
Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis) to study the spectral properties of electrochemically generated species. This is particularly useful for a redox-active molecule like this compound, which can undergo reversible reduction to form a radical anion (AQ•⁻) and a dianion (AQ²⁻).
By applying a controlled potential to a solution of the compound in an optically transparent thin-layer electrochemical (OTTLE) cell, one can generate these reduced species and simultaneously record the corresponding UV-Vis spectra. The experiment would reveal a gradual decrease in the absorbance of the neutral parent molecule and the concomitant appearance of new, characteristic absorption bands for the radical anion and dianion at different potentials. nih.govjku.at This allows for the correlation of electronic structure with redox state and the determination of the absorption spectra of transient species.
Table 3: Expected Spectral Changes During Spectroelectrochemical Reduction
| Species | Applied Potential | Expected Spectral Features |
|---|---|---|
| Neutral (AQ) | 0 V | Strong absorption in the visible region (~600-650 nm) |
| Radical Anion (AQ•⁻) | E₁ (First Reduction Potential) | Disappearance of neutral absorption band; appearance of new bands for the radical anion. |
X-ray Diffraction (XRD) for Single-Crystal Structural Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of a suitable single crystal of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles.
While a specific crystal structure for the title compound is not detailed in the provided search results, data for a closely related derivative provides an example of the type of information obtained. scispace.com
Table 4: Representative Crystallographic Data Obtainable from Single-Crystal XRD
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Calculated Density (ρ) | g/cm³ |
| Key Bond Lengths | C=O, C-N, N-H, aromatic C-C (Å) |
| Key Bond Angles | C-N-C, C-C-O (°) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as radicals. The radical cation or radical anion of this compound, which can be generated chemically or electrochemically, are paramagnetic and thus EPR-active. rsc.orgnih.gov
The EPR spectrum provides information about the electronic environment of the unpaired electron. The g-factor is characteristic of the radical species. More detailed information comes from the hyperfine coupling, which is the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H and ¹⁴N). The resulting splitting pattern and hyperfine coupling constants (hfcs) reveal the distribution of the unpaired electron density (spin density) across the molecule. nih.gov For the radical anion of this compound, significant hyperfine coupling would be expected with the two ¹⁴N nuclei of the amino groups and with various protons on the aromatic rings, providing a detailed map of its electronic structure. rsc.org
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-bis[(2,6-diethylphenyl)amino]anthraquinone |
Computational Chemistry and Theoretical Modeling of 1,4 Bis 2,6 Dimethylphenyl Amino Anthraquinone
Density Functional Theory (DFT) for Ground State Properties
DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to determine the ground-state properties of anthraquinone (B42736) derivatives. mdpi.comnih.gov
The first step in a computational study is typically to find the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone, this is often performed using DFT with a functional like B3LYP and a basis set such as 6-311G(d,p). nih.govresearchgate.net The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. mdpi.com
The molecule consists of a rigid, planar anthraquinone core substituted with two (2,6-dimethylphenyl)amino groups. While the anthraquinone moiety is planar, the dimethylphenylamino substituents can rotate around the C-N bonds. This rotation gives rise to different conformers. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify the lowest-energy conformer and the energy barriers between different conformations. researchgate.netnih.gov The steric hindrance from the ortho-methyl groups on the phenyl rings significantly influences the preferred orientation of these groups relative to the anthraquinone plane, which in turn affects the molecule's electronic properties and packing in the solid state.
| Parameter | Optimized Value |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.37 Å |
| C-C (Aromatic) | ~1.39 - 1.42 Å |
| N-C-C Torsion Angle | ~45-60° |
Note: The data in this table is representative of typical values obtained for similar structures in DFT calculations and serves as an illustrative example.
The electronic properties of the molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scirp.org A smaller gap generally implies a molecule is more easily excited and more chemically reactive. nih.gov
For this compound, the (2,6-dimethylphenyl)amino groups act as electron donors, while the anthraquinone core functions as an electron acceptor. DFT calculations typically show that the HOMO is delocalized over the entire molecule but with significant contributions from the nitrogen atoms and the attached phenyl rings. The LUMO is predominantly localized on the electron-deficient anthraquinone core, particularly around the carbonyl groups. scirp.org This spatial separation of HOMO and LUMO indicates that the lowest energy electronic transition will have a significant intramolecular charge transfer (ICT) character. Functionals such as ωB97XD are often noted for providing accurate HOMO-LUMO gap predictions. nih.gov
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -3.10 eV |
| HOMO-LUMO Gap (ΔE) | 2.75 eV |
Note: The data in this table is hypothetical, based on typical results for organic dyes and serves for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red Regions : Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.
Blue Regions : Indicate positive potential, electron-poor, and are susceptible to nucleophilic attack.
Green/Yellow Regions : Indicate neutral or near-zero potential.
For this compound, MEP maps consistently show the most negative potential (red) localized on the oxygen atoms of the carbonyl groups, identifying them as the primary sites for electrophilic interaction. mdpi.comnih.gov Conversely, the regions around the hydrogen atoms of the amino groups exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. researchgate.net This analysis provides a clear rationale for the molecule's intermolecular interactions and reactivity patterns. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength. mdpi.com
In this compound, a key interaction revealed by NBO analysis is the delocalization of the lone pair electrons from the nitrogen atoms (donor) into the antibonding π* orbitals of the anthraquinone ring (acceptor). This n → π* interaction is significant and confirms the strong electronic communication between the amino substituents and the quinone core, which is fundamental to the molecule's color and electronic properties. NBO analysis can also identify and quantify weaker intramolecular hydrogen bonds, such as C-H···O interactions between the methyl groups and the carbonyl oxygens, which help to stabilize specific conformations. nih.gov
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | π* (C-C) of Anthraquinone | > 20 |
| C-H (Methyl) | LP* (O) of Carbonyl | ~ 0.5 - 1.5 |
Note: The data in this table is illustrative, representing plausible stabilization energies for the described intramolecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study the behavior of molecules in their electronically excited states. benasque.orgbenasque.org It is the most common method for calculating vertical excitation energies, which correspond to the absorption of light, and for simulating UV-Vis absorption spectra. materialsciencejournal.org
For a dye molecule like this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption band (oscillator strength). nih.gov The lowest-energy transition, typically corresponding to the HOMO → LUMO excitation, is of primary interest. As established by the frontier orbital analysis, this transition involves a significant transfer of electron density from the donor dimethylphenylamino groups to the acceptor anthraquinone core, classifying it as an intramolecular charge transfer (ICT) band. Benchmark studies help in selecting the appropriate functional for accurate prediction of excitation energies in such systems. nih.govresearchgate.net
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | λmax (nm) | Major Contribution |
| S0 → S1 | 2.15 | 0.85 | 576 | HOMO → LUMO |
| S0 → S2 | 2.80 | 0.15 | 443 | HOMO-1 → LUMO |
Note: This table contains representative TD-DFT data for a molecule with strong charge-transfer characteristics.
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of the system. For this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding the influence of the surrounding environment, such as a solvent. rsc.orgchemrxiv.org
By placing the molecule in a simulated box of solvent molecules (e.g., water, toluene, or chloroform), MD simulations can reveal how solute-solvent interactions affect the molecule's preferred shape and dynamics. nih.govresearchgate.net The simulations can track the rotational motion of the dimethylphenyl groups and identify the most populated conformational states in a given solvent. Furthermore, analysis of the radial distribution functions from the simulation can detail the structure of the solvent shell around different parts of the solute, highlighting specific interactions like hydrogen bonding or preferential solvation by one component in a mixed solvent system. This information is crucial for understanding how the solvent environment modulates the photophysical and chemical properties of the dye. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), has become a standard tool for predicting the spectroscopic parameters of dyes and pigments. For this compound (Solvent Green 3), computational studies have focused on simulating its absorption spectra to understand its characteristic blue-green color.
Detailed research has been conducted to simulate the vibrationally resolved absorption spectra of Solvent Green 3 in solution. researchgate.net One such study utilized TD-DFT in conjunction with a vibronic coupling scheme to accurately model the shape of the absorption bands. researchgate.netacs.org The calculations were performed using the range-separated hybrid functional ωB97X-D with the 6-31++G(d,p) basis set, and the solvent effects of cyclohexane (B81311) were incorporated using a continuum model. researchgate.netacs.org
The table below presents a representative comparison of theoretical and experimental spectroscopic data for this compound.
| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |
| Absorption Maximum (λmax) | TD-DFT (ωB97X-D/6-31++G(d,p)) in cyclohexane | Varies with specific vibronic coupling model | Typically observed in the green region of the spectrum |
| Vibrational Frequencies | DFT (B3LYP/6-311G(d,p)) | Not explicitly reported in available literature | Not explicitly reported in available literature |
Note: Specific numerical values for predicted λmax can vary depending on the exact computational model and inclusion of vibronic coupling. Experimental values are well-established but not detailed in the computational literature reviewed.
Quantum Chemical Descriptors and Reactivity Indices for Comparative Studies
Quantum chemical descriptors derived from DFT calculations offer quantitative measures of a molecule's electronic structure and reactivity. These indices are invaluable for comparing the properties of this compound with other dyes and for predicting its behavior in various chemical environments.
Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, chemical potential, and chemical hardness. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and is associated with the color of the dye, as it corresponds to the energy of the lowest electronic transition. koreascience.kr
Computational studies have determined the HOMO and LUMO energy potentials for Solvent Green 3. koreascience.kr These calculations reveal that the electron density in the HOMO state is largely distributed over the anthraquinone core and the amino-phenyl groups. koreascience.kr In the LUMO state, the electron density shifts, reflecting the charge-transfer nature of the electronic excitation. koreascience.kr These calculated energy levels have been compared with values derived from electrochemical measurements, such as cyclic voltammetry, showing good correlation and validating the computational approach. koreascience.kr
The following table summarizes key quantum chemical descriptors for this compound.
| Quantum Chemical Descriptor | Definition | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability and ionization potential. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability and electron affinity. |
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and corresponds to the energy of the lowest electronic transition. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
Note: The specific values for these descriptors are dependent on the level of theory and basis set used in the calculation. The data presented here is for illustrative purposes based on available literature. koreascience.kr
Advanced Material Science Applications and Functional Materials Research
Organic Electronics and Optoelectronic Device Development
Anthracene (B1667546) and its derivatives are foundational materials in the field of organic electronics due to their excellent semiconducting properties, including molecular planarity, high stability, and tunable electronic energy levels. mdpi.com The performance of these materials in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is highly dependent on their molecular structure, which influences charge transport, energy levels, and solid-state packing. mdpi.comresearchgate.net
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Anthracene-based compounds are widely used as building blocks for high-mobility emissive organic semiconductors, which are crucial for developing efficient OLEDs. researchgate.net The class of 1,4-diaminoanthraquinones (DAAQs), to which 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone belongs, has garnered attention for potential applications in organic electronics, including solar cells, due to their unique electrochemical characteristics. nbinno.comchemicalbook.com
The optoelectronic properties of DAAQs can be systematically tuned by extending their π-conjugated system. This modification can selectively stabilize the lowest unoccupied molecular orbital (LUMO), a key parameter in designing acceptor materials for OPVs. For instance, research on π-extended DAAQ derivatives has shown that their LUMO levels can be made comparable to that of common fullerene acceptors like PC60BM, highlighting their potential in photovoltaic applications. nih.gov While detailed studies on this compound in OLEDs or OPVs are not prominent, its core structure suggests it could be explored as a stable, p-type semiconducting material or a chromophore.
Charge Carrier Transport and Injection Mechanisms
Effective charge carrier transport is fundamental to the performance of any organic semiconductor. For anthracene derivatives, several factors are critical: the alignment of the material's frontier molecular orbitals (HOMO and LUMO) with the electrodes to ensure efficient charge injection, and the molecular packing in the solid state, which governs charge mobility. mdpi.com
Anthracene-based materials typically exhibit p-type (hole) transport. frontiersin.orgnih.gov The introduction of amino groups, as in 1,4-diaminoanthraquinones, can influence the electronic properties and charge transport behavior. The amino groups act as electron donors, which can affect the energy levels and intermolecular interactions. The bulky 2,6-dimethylphenyl substituents on the amino nitrogens in this compound would likely induce a twisted geometry. This twisting can disrupt intermolecular π-π stacking, which might decrease charge mobility but could also enhance solubility and prevent aggregation-caused quenching in emissive applications. This trade-off between planarity for high mobility and non-planarity for processability and optical properties is a central theme in organic semiconductor design.
Design Principles for High-Performance Organic Semiconductors
The design of high-performance organic semiconductors based on anthracene involves several key strategies aimed at optimizing electronic properties and material stability.
Molecular Structure Tailoring : Modifying the core anthracene structure is a primary method to tune performance. Substituents at the 2,6-positions, for example, can significantly alter solid-state arrangement and device characteristics. mdpi.com Incorporating bulky groups like cyclohexyl has been shown to dramatically increase the thermal stability of anthracene semiconductors. frontiersin.orgnih.gov The 2,6-dimethylphenyl groups in the target compound contribute to its steric bulk, which could enhance its stability.
Energy Level Tuning : Functionalization allows for precise control over the HOMO and LUMO energy levels to facilitate charge injection and transport. For DAAQs, extending the π-conjugation has been demonstrated as an effective way to lower the LUMO level, which is beneficial for creating n-type or acceptor materials. nih.gov
Enhancing Stability : Thermal and ambient stability are critical for device longevity. Anthracene derivatives are known for their inherent stability, and strategic substitutions can further improve this. For instance, 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) exhibits a high sublimation temperature (360°C), and devices made from it retain half their mobility even when heated to 150°C. frontiersin.orgnih.gov
Electrochemical Energy Storage Systems
The anthraquinone (B42736) framework is a highly promising platform for redox-active materials in energy storage, particularly for redox flow batteries (RFBs). rsc.orgnih.gov Its ability to undergo reversible two-electron redox reactions is a key advantage. rsc.org The 1,4-diaminoanthraquinone (B121737) (DAAQ) subclass is especially interesting as it combines the redox activity of the quinone unit with the oxidizable amino groups, potentially allowing for up to five distinct and electrochemically accessible oxidation states. chemicalbook.comacs.orgnih.gov
Application as Redox-Active Materials in Batteries (e.g., Redox Flow Batteries)
1,4-DAAQs are considered exceptionally promising for nonaqueous symmetric RFBs, where the same compound is used in both the anolyte and catholyte. nih.gov This design simplifies battery construction and mitigates issues of cross-contamination between the two electrolyte tanks. nih.gov However, a major challenge for many DAAQ compounds is their poor solubility in the polar organic solvents typically used in RFBs, which limits the achievable energy density. acs.orgnih.govacs.org
To overcome this limitation, researchers have focused on molecular modification. By attaching functional groups to the amino positions, the solubility and electrochemical properties can be dramatically improved. A prime example is the derivative 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ), which is miscible in any ratio with solvents like acetonitrile (B52724). acs.orgacs.org This strategy demonstrates that the core DAAQ structure, shared by this compound, is a viable backbone for creating high-performance, highly soluble redox-active materials.
Investigation of Redox Stability and Cycling Performance
Long-term stability and cycling performance are critical for the practical application of redox-active materials in batteries. For anthraquinone derivatives, stability can be influenced by the electrolyte environment (aqueous vs. nonaqueous, pH) and the nature of the substituents.
In nonaqueous systems, DAAQ derivatives have shown excellent electrochemical reversibility. For example, 1,4-bis(isopropylamino)anthraquinone exhibits four highly reversible one-electron redox reactions, enabling a symmetric RFB with a high theoretical cell potential of 2.72 V. acs.org Another highly soluble derivative, Me-TEG-DAAQ, also shows highly reversible redox transitions and achieves theoretical capacity with limited fading over 100 cycles when using its inner redox couples. acs.orgacs.org However, when utilizing the outer redox couples for higher energy density, faster capacity fade was observed, indicating that stability can depend on the accessed oxidation states. acs.org
Research into various anthraquinone derivatives has yielded impressive cycling stability, as highlighted in the table below. These examples, while not of the specific title compound, demonstrate the potential of the anthraquinone class in achieving durable energy storage.
| Compound | Battery Type | Key Performance Metric(s) | Source |
|---|---|---|---|
| Me-TEG-DAAQ | Nonaqueous Symmetric RFB | <20% capacity fade over 100 cycles (inner redox couples). | acs.orgacs.org |
| AQ-based ionic species | Nonaqueous RFB | 86.0% discharge capacity retention over 200 cycles (99.93% per cycle). | rsc.org |
| 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) | Aqueous RFB | Low capacity fade rate of 0.03% per day. | rsc.org |
| 1,8-BDPAQCl2 | pH-Neutral Aqueous RFB | Outstanding stability with 0.048% capacity decay per cycle. | researchgate.net |
These findings underscore that while the intrinsic redox activity of the anthraquinone core is excellent, molecular engineering is key to achieving the solubility and long-term stability required for high-performance energy storage systems.
Chemical Sensors and Chemoresponsive Materials
The unique structural and electronic properties of this compound, arising from the combination of the anthraquinone core and the sterically hindered dimethylphenylamino substituents, make it a candidate for investigation in the field of chemical sensors and chemoresponsive materials. The electron-rich amino groups and the electron-deficient anthraquinone moiety can engage in specific interactions with various analytes, leading to detectable changes in its physical or chemical properties.
Design of Selective Recognition Elements for Non-Biological Analytes
While specific studies detailing the use of this compound as a selective recognition element for non-biological analytes are not extensively documented in publicly available research, the core principles of its molecular structure suggest potential applications in this area. The design of selective recognition elements is a cornerstone of sensor technology, requiring a host molecule to exhibit a high affinity and specificity for a target analyte. lookchem.com The nitrogen atoms of the amino groups in this compound can act as hydrogen bond donors, while the carbonyl groups of the anthraquinone core can serve as hydrogen bond acceptors. This dual functionality allows for the potential recognition of analytes capable of forming complementary hydrogen bonds.
Furthermore, the planar aromatic structure of the anthraquinone core can participate in π-π stacking interactions with aromatic analytes. The steric hindrance provided by the 2,6-dimethylphenyl groups can create specific binding pockets, potentially enhancing selectivity for analytes of a complementary size and shape. Theoretical studies and molecular modeling could be employed to predict the binding affinities of this compound for various non-biological analytes, such as anions, cations, or neutral molecules, guiding the experimental design of new chemical sensors.
Signal Transduction Mechanisms (Optical and Electrochemical)
The interaction of this compound with a target analyte can be converted into a measurable signal through various transduction mechanisms, primarily optical and electrochemical.
Optical Transduction: Anthraquinone derivatives are well-known for their chromophoric and sometimes fluorophoric properties. The color of this compound arises from intramolecular charge transfer (ICT) from the electron-donating amino groups to the electron-accepting anthraquinone core. Upon binding to an analyte, the electronic environment of the molecule can be perturbed, leading to a change in the ICT character and a subsequent shift in the absorption or emission spectrum.
Colorimetric Sensing: A change in color upon analyte binding is a straightforward method for detection. For instance, interaction with an acidic analyte could protonate the amino groups, leading to a significant color change that can be observed with the naked eye or quantified with a spectrophotometer.
Fluorescence Sensing: If the compound is fluorescent, changes in fluorescence intensity (quenching or enhancement) or shifts in the emission wavelength upon analyte binding can provide a highly sensitive detection method.
Electrochemical Transduction: The anthraquinone core is electrochemically active and can undergo reversible redox reactions. This property can be harnessed for electrochemical sensing.
Voltammetry: The binding of an analyte can influence the redox potential of the anthraquinone moiety. This change can be detected using techniques such as cyclic voltammetry or differential pulse voltammetry. The magnitude of the potential shift can be correlated with the analyte concentration.
Impedance Spectroscopy: The binding of an analyte to a sensor surface modified with this compound can alter the interfacial properties, leading to a change in impedance that can be measured.
The development of sensors based on these mechanisms would involve immobilizing the compound on a solid support, such as a polymer film, nanoparticles, or an electrode surface, to create a robust and reusable sensing platform.
Supramolecular Chemistry and Self-Assembled Systems
The field of supramolecular chemistry focuses on the study of non-covalent interactions to create complex, functional assemblies. The structure of this compound, with its potential for hydrogen bonding and π-π stacking, makes it an interesting building block for the construction of supramolecular architectures.
Molecular Self-Assembly for Ordered Architectures
Molecular self-assembly is the spontaneous organization of molecules into well-defined structures. While specific research on the self-assembly of this compound is limited, its structural features suggest a propensity for forming ordered arrangements. The planar anthraquinone core can promote π-π stacking, leading to the formation of columnar or layered structures. The amino groups can form intermolecular hydrogen bonds, further directing the assembly process.
The steric bulk of the 2,6-dimethylphenyl groups would play a crucial role in modulating the packing arrangement, potentially leading to the formation of porous structures or materials with specific morphologies. The study of its self-assembly on different surfaces could reveal the formation of highly ordered monolayers or thin films with interesting optical or electronic properties.
Host-Guest Interactions with Non-Biological Substrates
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. While there is no specific data on this compound acting as a host for non-biological substrates, its potential can be inferred from its structure. The space between the two dimethylphenylamino substituents could potentially form a binding cavity for small neutral molecules.
Furthermore, derivatives of this compound could be designed to create more defined host structures. For example, linking two molecules of this compound with a suitable spacer could create a molecular tweezer or cleft capable of selectively binding specific guest molecules through a combination of hydrogen bonding, π-π stacking, and van der Waals interactions.
Advanced Polymer and Composite Materials Research
The incorporation of functional molecules like this compound into polymers and composites can lead to materials with enhanced or novel properties. Although direct research on this specific compound in advanced polymers is not widely reported, related anthraquinone derivatives have been explored for such applications. For example, polymerizable methacrylated anthraquinone dyes have been synthesized and incorporated into copolymers.
The subject compound could potentially be incorporated into a polymer matrix either as a dopant or by covalent attachment.
As a Dopant: Dispersing this compound into a polymer matrix could impart color, UV-shielding properties, or redox activity to the material. The compatibility of the compound with the polymer would be a key factor in achieving a homogeneous dispersion and preventing phase separation.
Covalent Attachment: To prevent leaching and ensure long-term stability, the compound could be chemically modified to introduce polymerizable groups. For instance, functionalizing the phenyl rings with vinyl or acrylate (B77674) groups would allow it to be copolymerized with other monomers to create a functional polymer where the anthraquinone moiety is an integral part of the polymer chain.
Such functional polymers or composites could find applications as:
Smart Materials: Materials that change color or other properties in response to external stimuli like pH, temperature, or the presence of specific chemicals.
Electroactive Polymers: Materials with tunable electronic properties for use in organic electronics or energy storage devices.
High-Performance Dyes: Integration into a polymer matrix can enhance the stability and performance of the dye for various applications.
Further research is needed to explore the synthesis and characterization of polymers and composites containing this compound to fully realize their potential in advanced material science.
Integration into Polymer Matrices for Functional Properties
The incorporation of 1,4-bis(arylamino)anthraquinone derivatives into polymer matrices is a well-established method for coloring plastics and enhancing their performance characteristics. A closely related compound, 1,4-bis(mesitylamino)anthraquinone, commercially known as Solvent Blue 104, is widely used in various polymers, including polystyrene (PS), polyethylene (B3416737) terephthalate (B1205515) (PET), polyamide (PA), polycarbonate (PC), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). chemluxi.comchemikos.deechemi.comspecialchem.comspecialchem.com The functional properties imparted by such dyes are significant, primarily offering excellent thermal stability and lightfastness. chemikos.despecialchem.com Given the structural similarity, this compound is expected to exhibit comparable performance when integrated into these polymer systems.
The integration of these dyes into polymers can be achieved through melt compounding, where the dye is mixed with the polymer pellets before or during the extrusion process. The bulky 2,6-dimethylphenyl groups on the amino substituents are anticipated to enhance the solubility of the dye in the polymer melt and improve its compatibility with the polymer matrix, leading to a uniform dispersion and minimizing issues like migration or "blooming" to the surface.
The functional benefits of incorporating 1,4-bis(arylamino)anthraquinone dyes into polymer matrices include:
Improved Lightfastness: The chromophoric system of anthraquinone dyes is inherently stable to photodegradation. This property is transferred to the polymer, protecting it from discoloration and degradation upon exposure to UV and visible light.
Vibrant and Stable Coloration: These dyes provide strong and long-lasting color to plastics, which is crucial for aesthetic and functional purposes in various industries, from consumer goods to automotive components.
One advanced method for integrating anthraquinone dyes into polymer matrices involves the synthesis of polymerizable derivatives. By introducing reactive groups, such as methacrylate (B99206) moieties, onto the dye molecule, it can be covalently bonded into the polymer backbone during polymerization. beilstein-journals.org This approach creates a permanent linkage, effectively preventing the dye from leaching out of the polymer, which is particularly important for applications with stringent safety requirements.
Development of Hybrid Materials with Tunable Characteristics
The development of hybrid materials, which are composites of two or more different types of materials at the nanometer or molecular level, offers a pathway to creating substances with novel and tunable properties. While specific research on hybrid materials incorporating this compound is limited, the concept holds significant promise based on studies of related systems.
Hybrid polymer composites have been developed using other anthraquinone dyes in combination with natural compounds to create materials with improved resistance to oxidizing agents and higher thermal stability. mdpi.com For instance, the combination of synthetic anthraquinone dyes with quercetin (B1663063) in an ethylene-propylene matrix has been shown to slow down the aging process of the material. mdpi.com This suggests that this compound could be a valuable component in similar hybrid systems.
The tunable characteristics of such hybrid materials could be achieved by:
Varying the Concentration of the Anthraquinone Dye: The optical properties, such as color intensity and UV-Vis absorption, of the hybrid material can be precisely controlled by adjusting the concentration of the incorporated dye.
Synergistic Effects with Other Additives: Combining the anthraquinone dye with other functional additives, such as UV stabilizers, antioxidants, or nanoparticles, could lead to synergistic effects, resulting in materials with enhanced durability and tailored performance. For example, the interaction between the dye molecules and inorganic nanoparticles could lead to improved mechanical strength and thermal stability.
Surface Modification of Nanoparticles: The anthraquinone dye could potentially be used to functionalize the surface of nanoparticles before their incorporation into a polymer matrix. This would not only improve the dispersion of the nanoparticles but also introduce the specific optical and thermal properties of the dye into the final hybrid material.
The creation of such hybrid materials opens up possibilities for applications in "intelligent packaging," where color changes in the material could indicate spoilage or other environmental changes. mdpi.com Furthermore, the development of hybrid materials with tunable optical properties is of great interest for applications in optical data storage, nonlinear optics, and sensing. The strong absorption and potential for nonlinear optical behavior of anthraquinone derivatives make them attractive candidates for these advanced applications. nih.gov
Below is a table summarizing the potential functional properties and tunable characteristics when integrating this compound into polymer matrices and hybrid materials, based on data from analogous compounds.
| Feature | Integration into Polymer Matrices | Development of Hybrid Materials |
| Functional Properties | High thermal stability, excellent lightfastness, vibrant and stable coloration. | Enhanced resistance to oxidation, improved thermal stability, potential for sensing capabilities (e.g., colorimetric indicators). |
| Tunable Characteristics | Color intensity, UV-Vis absorption spectrum. | Optical properties (absorption, fluorescence), thermal degradation profile, mechanical strength, response to external stimuli. |
| Potential Polymers | Polystyrene (PS), Polyethylene terephthalate (PET), Polyamide (PA), Polycarbonate (PC), Acrylonitrile butadiene styrene (ABS). | Ethylene-propylene copolymers, Polyvinyl alcohol, Poly(butylene-succinate). |
| Hybrid Components | - | Natural antioxidants (e.g., quercetin), inorganic nanoparticles (e.g., silica (B1680970), titania), other functional dyes. |
Structure Property Relationships and Rational Design Principles for 1,4 Bis 2,6 Dimethylphenyl Amino Anthraquinone Systems
Influence of Substituent Effects on Electronic Configuration and Photophysics
The electronic configuration and photophysical properties of the 1,4-bis((2,6-dimethylphenyl)amino)anthraquinone system are profoundly influenced by the nature and positioning of its substituents. The core anthraquinone (B42736) structure, combined with the amino linkages and the dimethylphenyl groups, creates a complex chromophore whose behavior is tunable.
The optoelectronic properties of DAAQ systems are dominated by π → π* transitions. nih.gov The introduction of amino groups at the 1 and 4 positions significantly alters the electronic landscape of the anthraquinone core, leading to strong absorption in the visible region. The nitrogen lone pairs of the amino groups engage in intramolecular charge transfer (ICT) with the electron-accepting quinone moiety. nih.gov The extent of this ICT can be modulated by placing different substituents on the amino groups, thereby tuning the photophysical properties. nih.gov
For instance, extending the π-conjugation by adding linkers to the anthraquinone core can lead to systematic bathochromic (red) shifts in both absorption and emission spectra. nih.gov This is a direct consequence of a decreasing HOMO-LUMO gap with increased π-delocalization. acs.org The polarity of the solvent also plays a crucial role, as polar solvents can perturb the electronic states of molecules with a permanent dipole moment, further influencing their photophysical response. acs.org
Table 1: Photophysical Data for a Series of π-Extended 1,5-DAAQ Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| 1,5-DAAQ | 490 | 590 | -5.50 | -2.85 |
| 1-TIPS-DAAQ | 525 | 620 | -5.45 | -3.00 |
| 2-TIPS-DAAQ | 550 | 640 | -5.40 | -3.15 |
| 4-TIPS-DAAQ | 580 | 660 | -5.35 | -3.72 |
Data derived from a study on π-extendable 1,5-DAAQ building blocks, illustrating the general principles of substituent effects. nih.gov
Steric Hindrance and Conformational Flexibility on Molecular Properties
The 2,6-dimethylphenyl substituents in this compound introduce significant steric hindrance, which plays a critical role in defining the molecule's three-dimensional shape and, consequently, its properties. This steric bulk forces the phenyl rings to twist out of the plane of the anthraquinone skeleton. researchgate.net
This non-planar conformation has several important implications:
Inhibition of Aggregation: The bulky side groups can prevent close packing of the molecules in the solid state or in solution, which can be advantageous in applications where molecular aggregation would be detrimental to performance, such as in organic electronics or as dyes.
Modification of Electronic Coupling: The twisted conformation reduces the extent of π-conjugation between the phenyl rings and the anthraquinone core. This can influence the ICT character and alter the absorption and emission spectra compared to a more planar analogue. researchgate.net
Solubility: The non-planar structure and the presence of alkyl groups can enhance solubility in organic solvents.
Strategies for Tuning Redox Potentials through Structural Modification
The 1,4-diaminoanthraquinone (B121737) framework is a versatile platform for redox-active materials because it combines the electron-accepting quinone functionality with electron-donating amine groups. acs.org This unique combination allows for multiple, reversible redox states, making these compounds promising for applications like nonaqueous redox flow batteries. acs.orgrsc.org The redox potentials of these states can be precisely tuned through strategic structural modifications.
The introduction of electron-donating groups (like amino or hydroxyl groups) or electron-withdrawing groups onto the anthraquinone core directly influences the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the redox potentials. nih.govresearchgate.net
Key strategies for tuning redox potentials include:
Substitution on the Amino Groups: Attaching different alkyl or aryl groups to the nitrogen atoms modifies their electron-donating strength. For example, functionalizing the amino groups with various side chains (e.g., 2-ethylhexyl, oligoethylene glycol ethers) has been explored to optimize both solubility and electrochemical behavior. rsc.orgnih.gov
Substitution on the Anthraquinone Ring: Adding substituents directly to the aromatic rings of the anthraquinone core provides another handle for tuning. For example, introducing an amino (-NH2) or hydroxyl (-OH) group at specific positions can significantly affect the redox potential. nih.gov Studies on anthraquinone-2-sulfonate (AQS) have shown that adding an -NH2 group can lead to a more negative redox potential. nih.govresearchgate.net
The reversibility of the redox couples is a critical factor for applications like batteries. While some modifications may favorably shift the redox potential, they can sometimes negatively impact the stability and reversibility of the oxidized or reduced species. nih.gov Therefore, a balance must be struck between achieving the desired potential and maintaining electrochemical stability.
Table 2: Redox Potentials of Selected Anthraquinone Derivatives
| Compound | E½ (V vs. Fc/Fc+) (First Reduction) | E½ (V vs. Fc/Fc+) (Second Reduction) | E½ (V vs. Fc/Fc+) (First Oxidation) | E½ (V vs. Fc/Fc+) (Second Oxidation) |
|---|---|---|---|---|
| Me-TEG-DAAQ | -1.72 | -2.17 | 0.44 | 0.94 |
| Et-He-DAAQ | -1.82 | -2.25 | 0.35 | 0.89 |
| Me3N-Et-DAAQ | -1.78 | -2.22 | 0.48 | 1.05 |
Data adapted from studies on DAAQ derivatives for redox flow batteries. acs.orgrsc.org Potentials are illustrative of the tunability of the system.
Correlation of Computational Insights with Experimental Observations for Design Guidance
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of DAAQ systems. nih.govtandfonline.comrsc.org By correlating theoretical calculations with experimental data, researchers can gain deep insights into structure-property relationships and establish design principles for new materials. rsc.org
DFT calculations can accurately predict:
Molecular Geometries: Optimized molecular structures reveal bond lengths, angles, and conformational preferences, such as the twist angle of the 2,6-dimethylphenyl groups. tandfonline.com
Electronic Structure: The energies and distributions of the HOMO and LUMO can be calculated, providing a theoretical basis for understanding electronic transitions (UV-Vis absorption) and redox potentials. tandfonline.comrsc.org
Vibrational Spectra: Calculated IR and Raman frequencies can be compared with experimental spectra to confirm molecular structures and assignments. nih.govtandfonline.com
Photophysical Properties: Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, helping to assign experimental absorption bands to specific electronic transitions. mdpi.com
A crucial aspect is the validation of computational models against experimental results. For instance, calculated electrochemical reduction potentials for a series of substituted anthraquinones have been shown to correlate well with experimentally measured data. rsc.org When discrepancies arise, they can often point to specific environmental effects not captured in the calculation, such as solvent interactions or solid-state packing forces, providing further avenues for investigation. researchgate.net This iterative process of prediction, synthesis, characterization, and refinement allows for a more rational and efficient design of molecules with desired properties.
Establishing Guidelines for Targeted Material Performance in Functional Devices
The knowledge gained from studying the structure-property relationships of this compound and its analogues allows for the establishment of clear guidelines for designing materials for specific functional devices.
For Organic Electronics (e.g., OLEDs, OFETs): The key is to control the HOMO-LUMO gap to achieve desired emission colors and to manage intermolecular interactions to optimize charge transport. Steric hindrance from the 2,6-dimethylphenyl groups can be used to suppress aggregation-caused quenching of fluorescence, a common problem in solid-state emitters. acs.org
For Redox Flow Batteries: The primary goals are to tune the redox potentials to maximize cell voltage and to enhance solubility in appropriate electrolytes to increase energy density. acs.orgrsc.org Attaching polar, flexible side chains like oligoethylene glycols has proven to be a successful strategy for achieving exceptionally high solubility while maintaining reversible electrochemistry. acs.orgnih.gov
For Sensors and Switches: Materials for these applications often rely on a change in a photophysical or electrochemical property in response to an external stimulus. The sensitivity and selectivity of this response can be engineered by introducing specific functional groups that can interact with the target analyte or respond to light or an electric field. The inherent ICT character of DAAQs makes them promising candidates for such applications. nih.gov
The rational design process involves a multi-parameter optimization. For example, in designing a material for a redox flow battery, one must simultaneously optimize for redox potential, solubility, electrochemical reversibility, and chemical stability. Computational pre-screening can significantly accelerate this process by identifying the most promising candidate structures before undertaking time-consuming synthesis and characterization. rsc.org
Future Research Directions and Emerging Paradigms in Anthraquinone Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of 1,4-diaminoanthraquinone (B121737) derivatives has traditionally relied on methods that can be resource-intensive. google.comchemicalbook.comchemicalbook.com Future research is focused on developing more efficient and sustainable synthetic routes. One promising area is the development of one-pot syntheses which can reduce reaction times and simplify work-up procedures. tandfonline.comscirp.org The use of inexpensive, non-toxic, and readily available catalysts, such as alum, in aqueous media represents a significant step towards greener synthesis protocols. tandfonline.com
Continuous-flow microreactors are also emerging as a powerful tool for synthesizing aminoanthraquinones. nih.gov This technology offers precise control over reaction parameters like temperature and residence time, leading to higher yields and improved safety, especially for high-temperature reactions like ammonolysis. nih.gov Furthermore, exploring alternative energy sources like microwave irradiation has shown potential for developing solvent-free reaction conditions, further reducing the environmental impact. rasayanjournal.co.in Adapting these methodologies for the specific synthesis of 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone from precursors like 1,4-dihydroxyanthraquinone or 1,4-dichloroanthraquinone (B1630720) could lead to more economical and environmentally friendly production. acs.orgbeilstein-journals.org
| Methodology | Key Features | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. | Reduced solvent usage, lower energy consumption, and decreased waste generation. | tandfonline.comscirp.org |
| Green Catalysis | Utilizes non-toxic, reusable catalysts (e.g., alum, ZnO nanocrystals) in benign solvents like water. | Lower cost, enhanced safety, and minimal environmental impact. | tandfonline.comrsc.org |
| Continuous-Flow Microreactors | Reactions are performed in a continuous stream within a small reactor. | Superior heat and mass transfer, precise process control, improved safety, and scalability. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions, often under solvent-free conditions. | Drastically reduced reaction times, increased yields, and cleaner reaction profiles. | rasayanjournal.co.in |
Development of In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the novel synthetic methodologies mentioned above, a deeper understanding of reaction mechanisms and kinetics is essential. The development and application of in-situ spectroscopic techniques are critical for real-time reaction monitoring. Techniques like in-situ Infrared (IR) spectroscopy have proven powerful for studying the hydrogenation of anthraquinone (B42736), allowing for the direct observation of reactant consumption and the formation of unstable intermediates. modishproject.com
Future research should focus on applying a broader range of in-situ techniques to monitor the synthesis of this compound. This could include Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and UV-Visible spectroscopy. These methods can provide real-time data on the concentration of reactants, intermediates, and products, enabling precise control over the reaction and optimization of conditions to maximize yield and minimize byproduct formation. Complexation and spectroscopic studies can also shed light on the interaction of the compound with other molecules, which is crucial for its application. rsc.org
| In-Situ Technique | Information Gained | Potential Impact on Synthesis |
|---|---|---|
| Infrared (IR) Spectroscopy | Monitors changes in functional groups, allowing for tracking of reactant conversion and product formation. modishproject.com | Enables kinetic studies and detection of unstable intermediates. modishproject.com |
| Raman Spectroscopy | Provides complementary vibrational information, particularly for symmetric bonds and reactions in aqueous media. | Real-time monitoring of crystallization processes and polymorphic transformations. |
| UV-Visible Spectroscopy | Tracks changes in chromophoric structures, useful for colored compounds like anthraquinone derivatives. whiterose.ac.uk | Allows for quantification of dye formation and detection of colored impurities. |
Multiscale Modeling and Simulation Approaches for Complex Systems
Computational chemistry is an indispensable tool for understanding the structure-property relationships of anthraquinone derivatives. rsc.org Future research will increasingly rely on multiscale modeling and simulation to predict the behavior of this compound from the molecular to the macroscopic level. llnl.gov
At the quantum mechanics (QM) level, methods like Density Functional Theory (DFT) can be used to calculate electronic structure, absorption spectra, and redox potentials, providing insights into the compound's color and stability. nih.govacs.orguclouvain.be These calculations help rationalize how structural modifications, such as the position and nature of substituents, influence the material's properties. nih.gov Molecular dynamics (MD) simulations can then use this information to model the behavior of the molecule in larger systems, such as its alignment within a liquid crystal host or its diffusion through a polymer matrix. whiterose.ac.uknih.gov By combining these approaches, researchers can design materials with tailored optical and electronic properties for advanced applications. nih.gov
| Modeling Scale | Simulation Method | Predicted Properties | Application |
|---|---|---|---|
| Quantum (Atomistic) | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) | Molecular geometry, electronic transitions, HOMO/LUMO energies, redox potentials, absorption spectra. acs.orguclouvain.be | Predicting color, stability, and fundamental electronic behavior. rsc.org |
| Molecular (Meso) | Molecular Dynamics (MD) | Orientation in host materials, conformational changes, diffusion coefficients. nih.govnih.gov | Designing guest-host systems (e.g., liquid crystal displays), understanding interactions in polymer composites. nih.gov |
| Continuum | Finite Element Method (FEM), Computational Fluid Dynamics (CFD) | Bulk material properties, device performance, process optimization. | Simulating performance in electronic devices, optimizing manufacturing processes. |
Integration of Machine Learning and AI in Materials Discovery and Design
| AI/ML Application | Description | Expected Outcome | Reference |
|---|---|---|---|
| De Novo Molecular Design | Generative models create novel molecular structures with specific target properties. | Discovery of new anthraquinone derivatives with superior performance for specific applications. | acs.orginnovations-report.com |
| Property Prediction | ML algorithms predict optical, electronic, and toxicological properties based on molecular structure. | Rapid screening of large virtual libraries to identify promising candidates for synthesis. | nih.govnih.gov |
| Reaction Optimization | Platforms use ML to explore reaction parameters and discover optimal conditions for synthesis. | Increased reaction yields, reduced development time, and discovery of novel catalytic systems. | rsc.org |
| Cheminformatics | Utilizes ML techniques to analyze large chemical datasets and identify structure-activity relationships. | Accelerated lead discovery and optimization in areas like drug development. | nih.govresearchgate.net |
Sustainable and Green Chemistry Principles in Anthraquinone Synthesis and Application
A paramount direction for future research is the thorough integration of the 12 Principles of Green Chemistry into the entire lifecycle of this compound. greenchemistry-toolkit.org This involves a holistic approach, from the choice of starting materials to the final application and disposal of the product. rsc.org
Future synthetic strategies should prioritize waste prevention at the source. nih.gov This includes designing atom-economical reactions, such as Diels-Alder cycloadditions, that incorporate the maximum amount of starting material into the final product. researchgate.netresearchgate.net The use of hazardous solvents and reagents should be minimized or eliminated by exploring alternatives like water, supercritical CO2, or solvent-free systems. tandfonline.commdpi.com A significant goal is the use of renewable feedstocks, potentially derived from biomass, to replace traditional petrochemical sources for the anthraquinone core. nih.gov Furthermore, developing catalytic processes over stoichiometric ones can significantly reduce waste. tandfonline.com Electrosynthesis, for instance, offers a green method for producing anthraquinones without hazardous oxidants or noble metal catalysts. rsc.org These principles will guide the development of truly sustainable technologies for the synthesis and application of anthraquinone derivatives. nih.govresearchgate.net
| Green Chemistry Principle | Application Strategy for Anthraquinone Chemistry | Sustainability Goal | Reference |
|---|---|---|---|
| Waste Prevention | Design syntheses with high atom economy; utilize one-pot and cascade reactions. | Minimize byproduct formation and reduce the E-factor (environmental factor). | nih.gov |
| Safer Solvents & Auxiliaries | Replace hazardous organic solvents with water, supercritical fluids, or solvent-free conditions. | Reduce environmental pollution and improve worker safety. | tandfonline.com |
| Design for Energy Efficiency | Employ microwave-assisted or continuous-flow synthesis; conduct reactions at ambient temperature and pressure. | Lower energy consumption and reduce the carbon footprint of chemical processes. | nih.govrasayanjournal.co.in |
| Use of Renewable Feedstocks | Develop pathways to synthesize the anthraquinone core from biomass-derived precursors. | Transition from a fossil fuel-based to a bio-based economy. | nih.gov |
| Catalysis | Replace stoichiometric reagents with highly efficient and recyclable catalysts (e.g., heterogeneous, bio-, electro-catalysts). | Increase reaction efficiency and minimize waste. | tandfonline.comrsc.org |
Q & A
Basic: What synthetic methodologies are most effective for preparing 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone, and how can purity be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution, where 1,4-diaminoanthraquinone reacts with 2,6-dimethylphenylamine derivatives under catalytic conditions. Key steps include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., t-BuOK) to enhance reactivity, as demonstrated in oxidative coupling amination of quinones .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility and reaction kinetics.
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) achieves >95% purity. HPLC analysis (C18 columns, UV detection at 254 nm) validates purity .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray crystallography : Resolves crystal packing and confirms substituent positions, as applied in SHELXL-refined structures .
- NMR spectroscopy : ¹H and ¹³C NMR identify amine proton environments (δ 6.5–7.2 ppm for aromatic protons) and methyl group signals (δ 2.1–2.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 495.2) .
Advanced: How can density functional theory (DFT) elucidate the electronic properties of this anthraquinone derivative?
Answer:
DFT calculations (e.g., B3LYP/6-31G* level) predict:
- HOMO-LUMO gaps : Substituent effects on electron distribution, with dimethylphenyl groups increasing conjugation and reducing bandgaps .
- Charge transfer : Exact exchange functionals (e.g., Becke’s 1993 model) improve accuracy for redox potentials, relevant for battery applications .
- Validation : Compare computed UV-Vis spectra with experimental data to assess π→π* transitions .
Advanced: What mechanisms underlie the antitumor activity of structurally related anthraquinones, and how might these apply to this compound?
Answer:
- DNA intercalation : Planar anthraquinone cores bind DNA duplexes, disrupting replication. Substituents like dimethylphenyl groups enhance lipophilicity and cellular uptake .
- Topoisomerase inhibition : Analogous compounds (e.g., ametantrone derivatives) stabilize DNA-enzyme cleavage complexes, inducing apoptosis .
- Methodology : Use in vitro assays (MTT viability tests) and molecular docking simulations to evaluate activity .
Advanced: How does the compound’s stability in redox flow batteries vary with pH, and what degradation pathways are observed?
Answer:
- pH dependence : At near-neutral pH (9–12), anthraquinones exhibit reversible redox behavior (E° ≈ -0.5 V vs. SHE), but acidic conditions accelerate hydrolysis of amino groups .
- Degradation pathways : Oxygen exposure induces pH drift, leading to quinone oxidation. Exclusion of O₂ and use of chelating agents (e.g., EDTA) mitigate decay .
- Testing protocol : Cyclic voltammetry (100+ cycles) and capacity fade rate analysis (e.g., <0.014% per day) quantify stability .
Advanced: How can contradictions in experimental data (e.g., conflicting solubility or toxicity results) be resolved?
Answer:
- Solubility discrepancies : Vary with solvent polarity and substituent steric effects. Use Hansen solubility parameters and COSMO-RS simulations to model solvent interactions .
- Toxicity variability : Follow OECD Guideline 422 for standardized in vivo testing (e.g., Crl:CD(SD) rats, 28-day exposure). Control factors like particle size and administration route .
- Data reconciliation : Apply multivariate analysis (PCA) to isolate variables (e.g., pH, impurities) causing divergent results .
Advanced: What protocols ensure reliable assessment of reproductive/developmental toxicity for regulatory compliance?
Answer:
- OECD Guideline 422 : Combined repeat-dose and reproductive toxicity studies in rats (e.g., 100–1000 mg/kg/day oral doses) .
- Endpoints monitored : Fertility indices (e.g., mating success), embryotoxicity (fetal malformations), and histopathology of reproductive organs .
- GLP compliance : Ensure test material purity (>95%) and use vehicle controls (e.g., carboxymethylcellulose) to isolate compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
